molecular formula C24H30N2O5S B1677372 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1 CAS No. 38044-64-3

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1

Cat. No.: B1677372
CAS No.: 38044-64-3
M. Wt: 458.6 g/mol
InChI Key: CBVNPDBEFNYPPZ-UHFFFAOYSA-N
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Description

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acridine core, a dimethylaminoethyl group, and a succinate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1 typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of acridone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the succinate moiety, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Acridone derivatives.

    Reduction: Alcohol derivatives of the succinate moiety.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in organic reactions due to its unique structure and reactivity.

    Ligand Chemistry: It can serve as a ligand in coordination chemistry, forming complexes with metal ions.

Biology

    Fluorescent Probes: The acridine core imparts fluorescence properties, making the compound useful as a fluorescent probe in biological imaging.

    DNA Intercalation: The compound can intercalate into DNA, which is valuable for studying DNA interactions and developing anticancer agents.

Medicine

    Anticancer Research: Due to its ability to intercalate into DNA, the compound is being investigated for its potential as an anticancer agent.

    Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties.

Industry

    Dye Manufacturing: The compound’s fluorescent properties make it suitable for use in dye manufacturing.

    Polymer Additives: It can be used as an additive in polymers to enhance their thermal and oxidative stability.

Mechanism of Action

The mechanism of action of 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1 involves several molecular targets and pathways:

    DNA Intercalation: The acridine core intercalates into DNA, disrupting its structure and function.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in DNA replication and repair.

    Reactive Oxygen Species (ROS) Generation: It can induce the generation of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Functional Group Diversity: The presence of the dimethylaminoethyl and succinate groups imparts unique chemical properties and reactivity to the compound.

    Versatility: Its applications span multiple fields, including chemistry, biology, medicine, and industry, making it a highly versatile compound.

Properties

CAS No.

38044-64-3

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

butanedioic acid;S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate

InChI

InChI=1S/C20H24N2OS.C4H6O4/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4;5-3(6)1-2-4(7)8/h5-12H,13-14H2,1-4H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

CBVNPDBEFNYPPZ-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C.C(CC(=O)O)C(=O)O

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C.C(CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mo 1321;  Mo-1321;  Mo1321

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1
Reactant of Route 2
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1
Reactant of Route 3
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1
Reactant of Route 4
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1
Reactant of Route 5
Reactant of Route 5
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1
Reactant of Route 6
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)et hyl) ester, butanedioate (1

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